molecular formula C8H4Cl2F2O3 B1448692 2,3-Dichloro-4-(difluoromethoxy)benzoic acid CAS No. 1807058-79-2

2,3-Dichloro-4-(difluoromethoxy)benzoic acid

Cat. No.: B1448692
CAS No.: 1807058-79-2
M. Wt: 257.01 g/mol
InChI Key: OXPJUVHJNRETPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-4-(difluoromethoxy)benzoic acid is a chemical compound . It is a solid substance and its molecular weight is 222.58 . The IUPAC name for this compound is 2-chloro-4-(difluoromethoxy)benzoic acid .


Synthesis Analysis

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to the one , has been reported . It was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H5ClF2O3/c9-6-3-4 (14-8 (10)11)1-2-5 (6)7 (12)13/h1-3,8H, (H,12,13) . The SMILES string for this compound is OC (=O)c1ccc (O)c (F)c1F .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 222.58 . The IUPAC name for this compound is 2-chloro-4-(difluoromethoxy)benzoic acid . The InChI code for this compound is 1S/C8H5ClF2O3/c9-6-3-4 (14-8 (10)11)1-2-5 (6)7 (12)13/h1-3,8H, (H,12,13) and the SMILES string is OC (=O)c1ccc (O)c (F)c1F .

Safety and Hazards

The safety information for 2,3-Dichloro-4-(difluoromethoxy)benzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2,3-dichloro-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-5-3(7(13)14)1-2-4(6(5)10)15-8(11)12/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPJUVHJNRETPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-4-(difluoromethoxy)benzoic acid
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2,3-Dichloro-4-(difluoromethoxy)benzoic acid
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2,3-Dichloro-4-(difluoromethoxy)benzoic acid
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2,3-Dichloro-4-(difluoromethoxy)benzoic acid
Reactant of Route 5
2,3-Dichloro-4-(difluoromethoxy)benzoic acid
Reactant of Route 6
2,3-Dichloro-4-(difluoromethoxy)benzoic acid

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